Cas no 81153-64-2 (Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate)

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate structure
81153-64-2 structure
Product Name:Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Numero CAS:81153-64-2
MF:C13H14N2O2
MW:230.262463092804
MDL:MFCD00221427
CID:986435
PubChem ID:10900438
Update Time:2024-10-27

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
    • ETHYL 5-METHYL-1-PHENYLPYRAZOLE-3-CARBOXYLATE
    • 5-METHYL-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
    • 3-ethoxycarbonyl-1-phenyl-5-methylpyrazole
    • 5-Methyl-1-phenyl-1H-pyrazol-3-carbonsaeure-aethylester
    • 5-methyl-1-phenyl-pyrazole-3-carboxylic acid ethyl ester
    • Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (ACI)
    • Pyrazole-3-carboxylic acid, 5-methyl-1-phenyl-, ethyl ester (6CI)
    • 3-Ethoxycarbonyl-5-methyl-1-phenylpyrazole
    • CS-0455879
    • YBPIMHCENGHGMJ-UHFFFAOYSA-N
    • DB-075739
    • F30035
    • AKOS015842431
    • SCHEMBL3299372
    • AG-664/25003397
    • MFCD00221427
    • AS-48254
    • 5-methyl-1-phenylpyrazole 3-carboxylic acid ethyl ester
    • 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-phenyl-, ethyl ester
    • ethyl 5-methyl-1-phenyl-1H-3-pyrazolecarboxylate
    • Ethyl 5-methyl-1-phenyl-pyrazole-3-carboxylate
    • 81153-64-2
    • DTXSID00447719
    • MDL: MFCD00221427
    • Inchi: 1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)15(14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
    • Chiave InChI: YBPIMHCENGHGMJ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(C)N(C2C=CC=CC=2)N=1)OCC

Proprietà calcolate

  • Massa esatta: 230.10600
  • Massa monoisotopica: 230.105527694g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 264
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 44.1Ų

Proprietà sperimentali

  • Densità: 1.13
  • Punto di fusione: 128 - 130°C
  • Punto di ebollizione: 128-130°C/2.25mm
  • Indice di rifrazione: 1.568
  • PSA: 44.12000
  • LogP: 2.35740

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Informazioni sulla sicurezza

  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Dati doganali

  • CODICE SA:2933199090
  • Dati doganali:

    Codice doganale cinese:

    2933199090

    Panoramica:

    2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
034992-250mg
Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate
81153-64-2 95+%
250mg
£149.00 2022-03-01
Fluorochem
034992-1g
Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate
81153-64-2 95+%
1g
£233.00 2022-03-01
Fluorochem
034992-2g
Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate
81153-64-2 95+%
2g
£439.00 2022-03-01
Fluorochem
034992-5g
Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate
81153-64-2 95+%
5g
£900.00 2022-03-01
Chemenu
CM277891-5g
Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
81153-64-2 95%
5g
$640 2021-08-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M858068-1g
5-Methyl-1-Phenyl-1H-Pyrazole-3-Carboxylic Acid Ethyl Ester
81153-64-2 ≥98%
1g
245.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024892-500mg
Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate
81153-64-2
500mg
2112.0CNY 2021-08-04
TRC
E925723-100mg
Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate
81153-64-2
100mg
$115.00 2023-05-18
TRC
E925723-250mg
Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate
81153-64-2
250mg
$230.00 2023-05-18
TRC
E925723-500mg
Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate
81153-64-2
500mg
$351.00 2023-05-18

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Sulfuric acid ,  Water ;  24 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
New one-pot, efficient, and regioselective method for the synthesis of 3-trifluoromethyl-1H-1-phenylpyrazoles and alkyl 3-carboxylate analogs
Bonacorso, Helio G.; et al, Tetrahedron Letters, 2012, 53(41), 5488-5491

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Ethanol ;  rt; 2 h, reflux
Riferimento
Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors
Xu, Xue; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 525-528

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Chloroform-d ;  2 h, 100 °C
Riferimento
Synthesis of N-Methoxy-N-methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds
Persson, Tobias; et al, Organic Letters, 2006, 8(15), 3219-3222

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: 1,2-Dimethoxyethane ;  10 h, rt
1.2 Solvents: Water ;  overnight, rt
Riferimento
Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation
Yang, Wei; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11151-11164

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine
3.1 Solvents: Octane
Riferimento
Reaction of carbonyl compounds with ethyl lithiodiazoacetate. Studies dealing with the rhodium(II)-catalyzed behavior of the resulting adducts
Padwa, Albert; et al, Journal of Organic Chemistry, 1990, 55(13), 4144-53

Metodo di produzione 6

Condizioni di reazione
Riferimento
Product class 1: pyrazoles
Stanovnik, B.; et al, Science of Synthesis, 2002, 12, 15-225

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: 1,2-Dimethoxyethane ;  10 h, rt
Riferimento
A new efficient synthesis of pyrazoles from hydrazonoyl halides and β-oxo-phosphonates
Sun, Aixue; et al, Tetrahedron Letters, 2014, 55(4), 889-892

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Octane
Riferimento
Reaction of carbonyl compounds with ethyl lithiodiazoacetate. Studies dealing with the rhodium(II)-catalyzed behavior of the resulting adducts
Padwa, Albert; et al, Journal of Organic Chemistry, 1990, 55(13), 4144-53

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Toluene ;  3.5 h, reflux
Riferimento
Preparation of 2,6-bis(l-menthopyrazol-3-yl)pyridines and their catalytic activity for asymmetric Diels-Alder reaction
Kashima, Choji; et al, Journal of Heterocyclic Chemistry, 2003, 40(5), 773-782

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Ethanol ;  2 h, reflux
Riferimento
Design, synthesis, and biological evaluation of N,N-disubstituted-4-arylthiazole-2-methylamine derivatives as cholesteryl ester transfer inhibitors
Wang, Xinran; et al, Molecules, 2017, 22(11), 1925/1-1925/16

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine
2.1 Solvents: Octane
Riferimento
Reaction of carbonyl compounds with ethyl lithiodiazoacetate. Studies dealing with the rhodium(II)-catalyzed behavior of the resulting adducts
Padwa, Albert; et al, Journal of Organic Chemistry, 1990, 55(13), 4144-53

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  -5 °C; < 5 °C
1.2 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  4 h, -5 °C
1.3 Reagents: Water ;  overnight
2.1 Reagents: Lithium hydroxide Solvents: 1,2-Dimethoxyethane ;  10 h, rt
2.2 Solvents: Water ;  overnight, rt
Riferimento
Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation
Yang, Wei; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11151-11164

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0.25 h, -78 °C; 0.5 h, -78 °C
1.2 1 h, -78 °C → -40 °C; 1 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Solvents: Chloroform-d ;  2 h, 100 °C
Riferimento
Synthesis of N-Methoxy-N-methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds
Persson, Tobias; et al, Organic Letters, 2006, 8(15), 3219-3222

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Ethanol ;  1 h, reflux
Riferimento
Functionalized 4-Aminoquinolines by Rearrangement of Pyrazole N-Heterocyclic Carbenes
Schmidt, Andreas; et al, Angewandte Chemie, 2010, 49(15), 2790-2793

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  3 h, reflux
Riferimento
Hydroxamic acid-based histone deacetylase (HDAC) inhibitors bearing a pyrazole scaffold and a cinnamoyl linker
Zagni, Chiara; et al, International Journal of Molecular Sciences, 2019, 20(4),

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Ethanol ;  3 h, reflux
Riferimento
New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid Nigellicine
Schmidt, Andreas; et al, Journal of Organic Chemistry, 2003, 68(15), 5977-5982

Metodo di produzione 17

Condizioni di reazione
Riferimento
Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedure
Martins, Marcos A. P.; et al, Journal of Heterocyclic Chemistry, 1999, 36(1), 217-220

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium Solvents: Ethanol ;  cooled; 4 h, < 10 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 3, cooled
2.1 Solvents: Acetic acid ;  cooled; 24 h, reflux
2.2 -
Riferimento
Synthesis and biofilm formation reduction of pyrazole-4-carboxamide derivatives in some Staphylococcus aureus strains
Cascioferro, Stella; et al, European Journal of Medicinal Chemistry, 2016, 123, 58-68

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Raw materials

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Preparation Products

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:81153-64-2)Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Numero d'ordine:A864594
Stato delle scorte:in Stock
Quantità:5g/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:47
Prezzo ($):844.0/241.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:81153-64-2)Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
A864594
Purezza:99%/99%
Quantità:5g/1g
Prezzo ($):844.0/241.0
Email